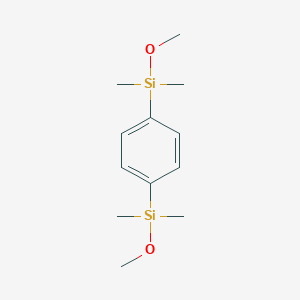

1,4-Bis(methoxydimethylsilyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECZZRUEDMVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619735 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131182-68-8 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Bis(methoxydimethylsilyl)benzene CAS number 131182-68-8 properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methoxydimethylsilyl)benzene, with the CAS number 131182-68-8, is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced materials. Its unique molecular architecture, featuring two methoxydimethylsilyl groups positioned opposite each other on a benzene ring, imparts a combination of thermal stability, chemical reactivity, and structural rigidity to the molecules and polymers derived from it. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of high-performance polymers.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 131182-68-8 | [1] |

| Molecular Formula | C12H22O2Si2 | |

| Molecular Weight | 254.47 g/mol | |

| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

| Synonyms | 1,4-Phenylenebis(dimethylmethoxysilane), p-Bis(dimethylmethoxysilyl)benzene | |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through a Grignard reaction. This approach involves the formation of a di-Grignard reagent from a 1,4-dihalobenzene, which then reacts with a suitable silylating agent.

Grignard Reaction Workflow

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following is a generalized, step-by-step methodology for the synthesis of this compound via a Grignard reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle heating.

-

Once the reaction starts (indicated by a color change and gentle reflux), continue the addition of the 1,4-dibromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the di-Grignard reagent.

-

-

Silylation Reaction:

-

Cool the solution of the di-Grignard reagent in an ice bath.

-

Slowly add methoxydimethylchlorosilane to the cooled Grignard reagent solution with vigorous stirring. This step is exothermic and should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

-

Reactivity and Applications

The core of this compound's reactivity lies in the silicon-methoxy (Si-OMe) bonds. These bonds are susceptible to hydrolysis, which replaces the methoxy group with a hydroxyl group, forming a silanol. This hydrolysis is a critical first step in the primary application of this compound: the synthesis of silphenylene polymers.

Hydrolysis and Condensation

The hydrolysis of this compound yields the key intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This reaction can be catalyzed by either acid or base. The resulting disilanol is a relatively stable compound but can undergo self-condensation to form siloxane bonds (-Si-O-Si-).

Caption: Hydrolysis and condensation pathway of this compound.

Application in Silphenylene Polymers

This compound is a key monomer in the synthesis of polysilphenylene-siloxanes. These polymers incorporate a rigid phenylene group into the flexible siloxane backbone, resulting in materials with a unique combination of properties.

The polymerization process involves the initial hydrolysis of the methoxy groups to form the disilanol intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This diol then undergoes polycondensation, where silanol groups react with each other to form siloxane linkages, releasing water as a byproduct. This process leads to the formation of a high molecular weight polymer.

The resulting polysilphenylene-siloxanes exhibit:

-

Enhanced Thermal Stability: The incorporation of the aromatic ring into the polymer backbone significantly increases the thermal stability compared to conventional polysiloxanes.

-

Improved Mechanical Properties: The rigid phenylene units contribute to higher tensile strength and modulus.

-

Chemical Resistance: Like other silicones, these polymers generally exhibit good resistance to a range of chemicals.

These properties make silphenylene polymers valuable in applications requiring high-performance materials, such as in the aerospace, electronics, and automotive industries. They are used as high-temperature elastomers, sealants, coatings, and in the fabrication of advanced composites. A related compound, 1,4-bis(dimethylsilyl)benzene, is also widely utilized in the synthesis of silicon-based materials and for surface modification to enhance hydrophobicity and chemical resistance.[3]

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert atmosphere to maintain its integrity.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of advanced organosilicon materials. Its well-defined structure and the reactivity of its methoxysilyl groups allow for the controlled synthesis of high-performance polysilphenylene-siloxane polymers. The unique combination of thermal stability, mechanical strength, and chemical resistance offered by these polymers makes them highly sought after for demanding applications in a variety of industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working to develop the next generation of advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Structural and Functional Significance of a Key Silphenylene Precursor

An In-depth Technical Guide to the Spectral Analysis of 1,4-Bis(methoxydimethylsilyl)benzene

This compound (CAS No. 131182-68-8) is a bifunctional organosilicon monomer of significant interest in materials science.[1] With a molecular formula of C₁₂H₂₂O₂Si₂ and a molecular weight of 254.47 g/mol , its structure features a central benzene ring substituted at the para positions with two methoxydimethylsilyl groups.[1][2] This symmetrical arrangement is pivotal to its function as a precursor in the synthesis of silphenylene polymers. These polymers are renowned for their exceptional thermal stability and robust mechanical properties, making them highly valuable for advanced industrial applications.[1]

The reactivity of the silicon-methoxy (Si-OMe) bond dominates the chemistry of this molecule, rendering it susceptible to hydrolysis. This reactivity is both a challenge for analytical characterization, requiring carefully controlled conditions, and the basis for its utility in polymerization via hydrolytic condensation pathways.[1] A thorough understanding of its spectral characteristics is therefore not merely an academic exercise but a critical necessity for quality control, reaction monitoring, and ensuring the high purity required for producing high-performance materials. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of this compound. The key to successful analysis is acknowledging the compound's hydrolytic instability; samples must be prepared in scrupulously dry NMR solvents (e.g., CDCl₃ or C₆D₆) to prevent degradation, which would otherwise manifest as spurious peaks and complicate interpretation.[1]

¹H NMR Spectroscopy

The high degree of symmetry in this compound leads to a remarkably simple ¹H NMR spectrum. Three distinct signals are expected, corresponding to the three unique proton environments.

Experimental Protocol:

-

Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃), ensuring the solvent is of high purity and dryness.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation and Predicted Spectrum:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H ) | ~7.5 - 7.6 | Singlet | 4H |

| Methoxy Protons (O-CH ₃) | ~3.4 - 3.5 | Singlet | 6H |

| Silicon-Methyl Protons (Si-CH ₃) | ~0.2 - 0.3 | Singlet | 12H |

The aromatic protons appear as a singlet due to the magnetic equivalence enforced by the para-substitution pattern. The electron-withdrawing nature of the silyl groups shifts these protons downfield relative to unsubstituted benzene (δ 7.3 ppm).[3] The silicon-methyl and methoxy protons also appear as sharp singlets, with the high electropositivity of silicon causing a significant upfield shift for its attached methyl groups.

¹³C NMR Spectroscopy

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework, which is also simplified by the molecule's symmetry.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Predicted Spectrum:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary Carbon (C -Si) | ~138 - 140 |

| Aromatic Protonated Carbon (Ar-C H) | ~133 - 134 |

| Methoxy Carbon (O-C H₃) | ~50 - 51 |

| Silicon-Methyl Carbon (Si-C H₃) | ~ -2 to 0 |

The aromatic region is expected to show two distinct signals: one for the two equivalent ipso-carbons directly attached to the silicon atoms and one for the four equivalent protonated carbons.[3]

Chemical Structure Diagram

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups within the molecule. The spectrum provides a characteristic fingerprint based on the vibrational frequencies of its covalent bonds.

Experimental Protocol:

-

Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation and Characteristic Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3010 | Aromatic C-H Stretch | Medium-Weak |

| ~2960 - 2850 | Aliphatic C-H Stretch (from -CH₃ groups) | Medium-Strong |

| ~1590 - 1600 | Aromatic C=C Ring Stretch | Medium |

| ~1490 - 1500 | Aromatic C=C Ring Stretch | Medium |

| ~1250 - 1260 | Si-CH₃ Symmetric Bending | Strong |

| ~1080 - 1100 | Si-O-C Asymmetric Stretch | Strong |

| ~800 - 840 | C-H Out-of-Plane Bending (para-substitution) | Strong |

| ~750 - 800 | Si-C Stretch | Medium-Strong |

The most diagnostic peaks in the IR spectrum are the strong Si-CH₃ bending vibration around 1250 cm⁻¹ and the very strong Si-O-C stretching band near 1100 cm⁻¹.[4] The strong absorption in the 800-840 cm⁻¹ region is highly indicative of the 1,4- (or para-) substitution pattern on the benzene ring.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecule's mass and its structural integrity through analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this compound, offering both separation from volatile impurities and structural information.[1]

Experimental Protocol:

-

Inject a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate) into a GC-MS system.

-

Utilize a standard nonpolar capillary column (e.g., DB-5ms) for separation.

-

Employ Electron Ionization (EI) at a standard energy of 70 eV.

Data Interpretation:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 254, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary cleavages are expected at the silicon centers.

Predicted Major Fragments:

| m/z | Fragment Formula | Description |

| 254 | [C₁₂H₂₂O₂Si₂]⁺• | Molecular Ion (M⁺•) |

| 239 | [C₁₁H₁₉O₂Si₂]⁺ | Loss of a methyl radical (•CH₃) from a Si center (M-15) |

| 223 | [C₁₁H₁₉OSi₂]⁺ | Loss of a methoxy radical (•OCH₃) from a Si center (M-31) |

| 193 | [C₁₀H₁₃OSi₂]⁺ | Loss of •OCH₃ and subsequent loss of two •CH₃ radicals |

| 179 | [C₉H₁₅OSi]⁺ | Cleavage of one Si-Aryl bond with charge retention on the silyl-benzene fragment |

| 135 | [C₇H₁₁OSi]⁺ | Fragment containing one methoxydimethylsilyl group |

Fragmentation Pathway Diagram:

Caption: Simplified MS fragmentation of this compound.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectral analysis of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. NMR provides the definitive map of the proton and carbon skeleton, confirming the high symmetry of the molecule. IR spectroscopy offers a rapid and reliable method to verify the presence of key functional groups, particularly the Si-O-C and Si-CH₃ moieties. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation behavior under energetic conditions. Together, these techniques provide a robust and self-validating system for the structural elucidation and purity assessment essential for the application of this monomer in advanced materials synthesis.

References

- Benchchem. (n.d.). This compound.

-

PubChem. (n.d.). 1,4-Bis(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

SpectraBase. (n.d.). 1,4-BIS-(TRIMETHYLSILOXY)-BENZOL. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

- PubChemLite. (n.d.). This compound (C12H22O2Si2).

- Wang, Z., Ding, Q., He, X., & Wu, J. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Fudan University.

-

Gelest, Inc. (n.d.). 1,4-BIS(DIMETHYLSILYL)BENZENE. Retrieved from [Link]

-

MDPI. (2017). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 22(10), 1599. Retrieved from [Link]

- Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from a document detailing qNMR standards.

- ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules.

-

SpectraBase. (n.d.). Benzene, 1,4-bis(methoxymethyl)-2,3,5,6-tetramethyl-. Retrieved from [Link]

-

Hulet, R. (2021, March 3). 38a: Spectroscopy of benzene derivatives [Video]. YouTube. Retrieved from [Link]

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

-

Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. Retrieved from [Link]

- Loudon, G. M. (n.d.). Chapter 16: The Chemistry of Benzene and Its Derivatives. Retrieved from an instructor solutions manual for an organic chemistry textbook.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

- PubChemLite. (n.d.). 1,4-bis(methoxymethyl)benzene (C10H14O2).

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

-

NIST. (n.d.). Benzene, 1,4-bis(trichloromethyl)-. NIST WebBook. Retrieved from [Link]

Sources

Solubility of 1,4-Bis(methoxydimethylsilyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,4-Bis(methoxydimethylsilyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in advanced materials science. As a bifunctional monomer, its dissolution behavior in organic solvents is a critical parameter for successful synthesis, formulation, and application. This document moves beyond a simple data sheet, offering insights into the principles governing its solubility and providing actionable protocols for empirical determination.

Introduction to this compound: A Versatile Precursor

This compound is an organosilicon compound with the chemical formula C12H22O2Si2 and a molecular weight of 254.47 g/mol .[1] Structurally, it consists of a central benzene ring functionalized with two methoxydimethylsilyl groups at the para positions.[2] This unique architecture makes it an invaluable precursor in the synthesis of silphenylene polymers, which are known for their exceptional thermal stability and mechanical robustness.[2] Furthermore, its ability to act as a cross-linking agent enhances the durability of polymer matrices.[2] The compound is typically supplied as a clear, colorless liquid.[3]

The reactivity of the silicon-methoxy (Si-OMe) bonds is central to its utility. These bonds are susceptible to hydrolysis and condensation, allowing for the formation of polysiloxanes. This reactivity, however, also dictates careful handling to avoid premature reaction with ambient moisture.[2] Understanding its solubility is paramount for controlling reaction kinetics, optimizing process conditions, and ensuring the homogeneity of resulting materials.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound presents both nonpolar and polar characteristics. The central benzene ring and the methyl groups on the silicon atoms contribute to its nonpolar nature, while the oxygen atoms in the methoxy groups introduce polarity.

The overall polarity of an organic molecule can be conceptualized as a balance between its non-polar hydrocarbon components and its polar functional groups. For a molecule to be soluble in a particular solvent, the energy released from the solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.

Given its structure, this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar aprotic organic solvents. Its solubility in highly polar protic solvents, such as water and lower alcohols, is likely to be limited and complicated by its reactivity.[5]

Predicted Solubility Profile

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and methyl groups will interact favorably with nonpolar solvents via van der Waals forces. Benzene, in particular, is an excellent solvent for many organic compounds due to its aromatic structure.[6] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Diethyl Ether | High | These solvents possess a moderate polarity that can interact with the polar methoxy groups while also being compatible with the nonpolar regions of the molecule.[7] |

| Polar Protic | Ethanol, Methanol | Moderate to High (with potential for reaction) | While the polarity of these solvents may allow for some dissolution, the presence of labile protons can lead to solvolysis of the Si-OMe bonds, especially in the presence of acid or base catalysts. |

| Highly Polar Protic | Water | Insoluble (Reacts) | The large nonpolar hydrocarbon portion of the molecule will dominate, leading to very low solubility. Furthermore, the compound is susceptible to hydrolysis in the presence of water.[5] |

Experimental Determination of Solubility

To obtain precise solubility data for specific applications, empirical determination is essential. The following protocols provide step-by-step methodologies for both qualitative and quantitative assessment.

Qualitative Visual Assessment of Miscibility

This method provides a rapid and straightforward determination of whether the compound is miscible with a given solvent.

Protocol:

-

Add a known volume (e.g., 2 mL) of the test solvent to a clean, dry vial.

-

Incrementally add small, measured volumes of this compound to the solvent.

-

After each addition, cap the vial and agitate it vigorously.

-

Observe the solution for any signs of immiscibility, such as the formation of a separate layer, cloudiness (turbidity), or the presence of undissolved droplets.

-

If the solution remains clear and homogeneous after the addition of a significant volume of the solute (e.g., equal to the initial solvent volume), the two are considered miscible.

Caption: Visual workflow for determining qualitative miscibility.

Quantitative Solubility Determination by Gas Chromatography (GC)

For applications requiring precise concentration data, a quantitative method such as Gas Chromatography is recommended. This protocol allows for the determination of the saturation solubility of this compound in a specific solvent at a given temperature.

Protocol:

-

Saturated Solution Preparation:

-

In a temperature-controlled environment (e.g., a water bath), add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Allow the mixture to stand undisturbed for a sufficient time to allow any undissolved solute to settle.

-

-

Calibration Standards:

-

Prepare a series of standard solutions of this compound in the same organic solvent at precisely known concentrations. These standards should bracket the expected solubility.

-

-

GC Analysis:

-

Analyze the prepared calibration standards by GC to generate a calibration curve by plotting the peak area against concentration.

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution, ensuring no undissolved material is transferred.

-

Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant by GC under the same conditions as the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility at the specified temperature.

-

Caption: Workflow for quantitative solubility determination by GC.

Conclusion

This compound is a crucial monomer for the synthesis of high-performance polymers. Its solubility is a key parameter for its successful application. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents. For precise quantitative data, the experimental protocols outlined in this guide provide a robust framework for its determination. A thorough understanding and empirical validation of its solubility in relevant solvent systems are essential for researchers and professionals in materials science and drug development to ensure reproducible and optimized results.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Benzene Co., Ltd. (n.d.). Solvent. Retrieved from [Link]

-

Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 131182-68-8 | Benchchem [benchchem.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drpress.org [drpress.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Thermal Stability of 1,4-Bis(methoxydimethylsilyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,4-Bis(methoxydimethylsilyl)benzene, a key bifunctional monomer in the synthesis of advanced silphenylene-based polymers. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties of the compound, outlines rigorous experimental protocols for assessing its thermal behavior, and presents a well-reasoned, hypothetical thermal decomposition profile. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for understanding and predicting the thermal limitations and degradation pathways of this important organosilicon compound, ensuring its effective and safe application in the development of high-performance materials.

Introduction: The Significance of this compound in Advanced Materials

This compound is a pivotal organosilicon compound, distinguished by a central benzene ring functionalized at the para positions with methoxydimethylsilyl groups.[1] Its molecular structure, presented in Table 1, is fundamental to its primary application as a monomer precursor for the synthesis of silphenylene polymers. These polymers are renowned for their exceptional thermal stability, mechanical robustness, and resistance to radiation, making them indispensable in demanding sectors such as aerospace, electronics, and specialty coatings.[1]

The incorporation of the rigid phenylene group into the flexible siloxane backbone of the resulting polymers imparts these desirable properties.[1] The thermal stability of the monomer itself is a critical parameter, influencing not only the polymerization process but also the performance and longevity of the final materials. A thorough understanding of its behavior at elevated temperatures is therefore paramount for process optimization, quality control, and ensuring the reliability of the end products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane |

| CAS Number | 131182-68-8[2] |

| Molecular Formula | C₁₂H₂₂O₂Si₂[2] |

| Molecular Weight | 254.48 g/mol [2] |

| Appearance | Clear, colorless liquid[3] |

| Refractive Index | 1.4835-1.4885 @ 20°C[3] |

| Sensitivity | Moisture sensitive[2] |

Theoretical Underpinnings of Thermal Stability

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. The energy required to break these bonds, known as bond dissociation energy (BDE), dictates the temperature at which thermal decomposition will initiate. For this compound, the key bonds to consider are Si-C(aryl), Si-C(methyl), C-H (in the methyl groups), Si-O, and O-CH₃.

Based on established BDE values for related compounds, a hierarchy of bond strengths can be inferred:

-

Si-C(aryl) and Si-O bonds: These are generally the strongest bonds in the molecule, suggesting they are less likely to be the initial sites of thermal cleavage.[4]

-

C-H bonds: The C-H bonds in the methyl groups have a moderate BDE.[5]

-

Si-C(methyl) bonds: These are typically weaker than Si-C(aryl) bonds.[6]

-

O-CH₃ bonds: The bond dissociation energy for O-CH₃ in anisole systems is in the range of 50-60 kcal/mol, making it a potential site for initial cleavage.[7][8]

This hierarchy suggests that the thermal decomposition of this compound is most likely to be initiated by the cleavage of the O-CH₃ or Si-C(methyl) bonds, or potentially C-H bonds in the methyl groups, leading to the formation of free radicals.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[1] For a more in-depth analysis of the decomposition products, coupling the TGA instrument with a Mass Spectrometer (TGA-MS) is highly recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.

-

Sample Preparation: Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to provide an inert environment and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for higher resolution of decomposition events.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Self-Validation: The experiment should be repeated at least twice to ensure the reproducibility of the decomposition profile. The baseline should be stable before the onset of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal a 2-5 mg sample of this compound in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C).

-

Ramp the temperature from -50°C to 400°C at a heating rate of 10°C/min. The upper-temperature limit should be chosen to be below the onset of significant decomposition as determined by TGA to avoid damaging the instrument.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling points.

-

Identify exothermic peaks, which may indicate polymerization or decomposition reactions.

-

Integrate the peak areas to determine the enthalpy of fusion (ΔHf), enthalpy of vaporization (ΔHv), and enthalpy of reaction (ΔHrxn).

-

Self-Validation: The baseline should be flat before and after thermal events. The calibration should be checked regularly.

Hypothetical Thermal Decomposition Profile

In the absence of specific experimental data for this compound, a hypothetical thermal decomposition profile can be constructed based on the known behavior of related phenylsilanes and methoxysilanes.[9]

Expected TGA Profile:

-

Initial Stability: The compound is expected to be thermally stable up to approximately 200-250°C, with minimal mass loss.

-

Onset of Decomposition: A gradual mass loss is anticipated to begin in the range of 250-350°C, likely corresponding to the initial cleavage of the weaker bonds.

-

Major Decomposition: A significant mass loss is expected to occur between 350°C and 550°C, as the molecule undergoes more extensive fragmentation.

-

Char Residue: A stable char residue, likely consisting of a silicon-carbon-oxygen network, is expected to remain at temperatures above 600°C.

Expected DSC Profile:

-

Melting Point: An endothermic peak corresponding to the melting of the compound, if it is a solid at room temperature (literature indicates it is a liquid).

-

Boiling Point: A broad endothermic peak corresponding to the boiling point.

-

Decomposition: An exothermic or a series of exothermic events in the temperature range of 250-550°C, corresponding to the decomposition reactions.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism.

Initiation: The initial step is hypothesized to be the homolytic cleavage of the weakest bonds. Based on BDEs, this could be the O-CH₃ bond or a Si-C(methyl) bond.

-

Path A (O-CH₃ cleavage): R-Si(CH₃)₂-OCH₃ → R-Si(CH₃)₂-O• + •CH₃

-

Path B (Si-C(methyl) cleavage): R-Si(CH₃)₂-OCH₃ → R-Si(CH₃)(OCH₃)• + •CH₃

where R is the -C₆H₄-Si(CH₃)₂OCH₃ group.

Propagation: The highly reactive methyl and silyl radicals generated in the initiation step can then participate in a series of propagation reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the methyl groups of other molecules, leading to the formation of methane and new radical species. •CH₃ + R-Si(CH₃)₂-OCH₃ → CH₄ + R-Si(CH₃)(•CH₂)-OCH₃

-

Rearrangement and Elimination: The silyl radicals can undergo rearrangements and elimination reactions, potentially leading to the formation of silenes (Si=C) or silanones (Si=O) as transient intermediates.

-

Intermolecular Reactions: Radicals can attack other intact molecules, leading to the formation of larger, cross-linked structures.

Termination: The radical chain reactions will eventually terminate through the combination of two radicals.

Evolved Gas Analysis (TGA-MS):

A TGA-MS experiment would be invaluable in identifying the volatile decomposition products and thus validating the proposed mechanism. The expected primary volatile products would include:

-

Methane (m/z = 16)

-

Methanol (m/z = 32)

-

Benzene (m/z = 78)

-

Various silyl fragments

Conclusion

References

-

A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (1969). DTIC. Retrieved from [Link]

-

A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bond Dissociation Energies - UMass OWL. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bond dissociation energy - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Buaruadsorn, S., et al. (2021). Theoretical Study of O–CH3 Bond Dissociation Enthalpy in Anisole Systems. ACS Omega. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved January 22, 2026, from [Link]

- Hou, K., & Palmer, H. B. (1965). The Kinetics of Thermal Decomposition of Benzene in a Flow System. The Journal of Physical Chemistry.

-

Mechanism of thermal decomposition of silanes - Russian Chemical Reviews. (1994). Retrieved January 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylsilane. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

- Pfeiffer, J., et al. (2003).

- Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds. In Silicon Compounds: Silanes & Silicones. Gelest, Inc.

- Xiao, W., & Apodaca, R. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters.

Sources

- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 6. Bond Dissociation Energies [owl.umass.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Molecular structure and formula of 1,4-Bis(methoxydimethylsilyl)benzene

An In-depth Technical Guide to 1,4-Bis(methoxydimethylsilyl)benzene: Structure, Synthesis, and Applications

Introduction

In the vanguard of materials science, organosilicon compounds represent a cornerstone for the development of high-performance polymers. Among these, This compound stands out as a uniquely versatile bifunctional monomer. Its rigid phenylene core, combined with reactive methoxysilyl terminal groups, provides an exceptional scaffold for creating advanced silphenylene-siloxane polymers. These materials are increasingly sought after for applications demanding superior thermal stability, mechanical robustness, and long-term durability.

This guide, prepared from the perspective of a Senior Application Scientist, serves as a comprehensive technical resource for researchers, chemists, and materials engineers. It moves beyond a simple recitation of facts to provide in-depth mechanistic insights, field-proven experimental protocols, and a critical evaluation of analytical methodologies. The objective is to equip professionals with the foundational knowledge and practical tools necessary to harness the full potential of this pivotal organosilicon precursor.

Section 1: Molecular Architecture and Chemical Identity

The utility of this compound is intrinsically linked to its precise molecular structure. The symmetrical para-substitution of methoxydimethylsilyl groups on a central benzene ring is the key determinant of its reactivity and its role as a polymer building block. This specific arrangement ensures linear polymer chain extension and predictable cross-linking behavior.

A summary of its core chemical identifiers is presented below for unambiguous characterization.

| Identifier | Value | Source |

| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | [1][2][3] |

| CAS Number | 131182-68-8 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂O₂Si₂ | [2][3][4][5] |

| Molecular Weight | 254.47 g/mol | [1][2][3] |

| InChI Key | VQECZZRUEDMVCU-UHFFFAOYSA-N | [1][2][3][5] |

| SMILES | CO(C)C1=CC=C(C=C1)(C)OC | [2][4][5] |

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.

Section 2: Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is critical for quality control and for monitoring reaction kinetics. Its physical properties and spectroscopic signatures are distinctive.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [5][6] |

| Refractive Index (at 20°C) | 1.4835 - 1.4885 | [6] |

Spectroscopic Data Summary

The symmetrical nature of the molecule simplifies its NMR spectra, providing clear, interpretable signals for structural verification and purity analysis.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: A singlet in the aromatic region (approx. 7.5-7.6 ppm) due to the magnetic equivalence of the four protons on the benzene ring. Methoxy Protons: A singlet (approx. 3.4-3.5 ppm) corresponding to the twelve protons of the four methyl groups attached to silicon. Methyl Protons: A singlet (approx. 0.2-0.3 ppm) from the six protons of the two methoxy groups. |

| ¹³C NMR | Due to symmetry, fewer signals than the total number of carbons are expected. Aromatic Carbons: Two signals in the 120-150 ppm range (one for the silicon-substituted carbons and one for the other four). Methoxy Carbon: One signal around 50 ppm. Methyl Carbon: One signal in the upfield region (approx. -2 to 0 ppm).[7] |

| IR Spectroscopy | Aromatic C-H Stretch: ~3030-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. Aromatic C=C Stretch: Two bands around 1500 and 1600 cm⁻¹. Si-C Stretch: Characteristic vibrations around 1250 cm⁻¹ and 800-840 cm⁻¹. Si-O-C Stretch: A strong, broad band typically in the 1050-1100 cm⁻¹ region.[7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 254. Key Fragments: [M-15]⁺ from the loss of a methyl group (-CH₃); [M-31]⁺ from the loss of a methoxy group (-OCH₃); A prominent peak at m/z 89 corresponding to the [Si(CH₃)₂OCH₃]⁺ fragment.[1] |

Section 3: Synthesis and Mechanistic Insights

The most reliable and scalable route for synthesizing this compound is through a Grignard reaction. This choice is predicated on the well-established efficacy of Grignard reagents for forming robust carbon-silicon bonds.[1]

Grignard Synthesis Pathway

The process involves the in-situ formation of a di-Grignard reagent from 1,4-dihalobenzene, which subsequently acts as a dinucleophile, attacking two equivalents of an appropriate electrophilic silicon source, such as methoxydimethylchlorosilane.

Detailed Experimental Protocol (Grignard Method)

This protocol is a representative model and must be adapted and optimized based on laboratory-specific equipment and safety protocols. All procedures should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Initiation: Charge the flask with magnesium turnings (2.2 equivalents) and a small crystal of iodine (to activate the magnesium surface).

-

Grignard Formation: Add a portion of a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. Gentle heating may be required to initiate the exothermic reaction. Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.

-

Silylation: Cool the reaction mixture to 0°C using an ice bath. Add a solution of methoxydimethylchlorosilane (2.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final clear, colorless liquid.

Causality and Mitigation of Side Reactions

The primary side reaction is a Wurtz-Fittig type coupling where the Grignard reagent couples with unreacted dihalobenzene, leading to polyphenylene impurities.[1] This is a critical control point. By adding the dihalobenzene solution slowly to the magnesium suspension, the concentration of free halide is kept low, thus kinetically disfavoring the coupling side reaction and maximizing the yield of the desired product.

Section 4: Reactivity and Polymerization Pathway

The synthetic utility of this compound is derived almost entirely from the reactivity of its two silicon-methoxy (Si-OMe) bonds. These bonds are susceptible to hydrolysis, which is the first step in the formation of polysiloxanes.

Hydrolytic Condensation Mechanism

The polymerization proceeds via a two-stage hydrolytic condensation pathway. This process is self-validating; the consumption of water and the evolution of methanol can be monitored to track reaction progress.

-

Hydrolysis: The Si-OMe groups react with water to form highly reactive silanol (Si-OH) intermediates and methanol as a byproduct. The primary intermediate is 1,4-bis(hydroxydimethylsilyl)benzene.[1]

-

Condensation: The silanol intermediates are unstable and readily condense with each other (or with remaining methoxysilyl groups) to form stable siloxane (Si-O-Si) bonds, releasing a molecule of water in the process.

This mechanism allows the molecule to act as a chain extender, forming long linear polymers, or as a cross-linking agent to create three-dimensional networks, depending on the other monomers present in the system.

The resulting silphenylene-siloxane polymers exhibit a combination of the rigidity and thermal stability of the aromatic core with the flexibility and low-temperature performance of the siloxane backbone.

Section 5: Analytical Quality Control

Ensuring the purity and structural integrity of this compound is paramount for achieving desired polymer properties and reproducible results. A multi-technique approach is recommended for comprehensive quality control.

Comparison of Analytical Methodologies

| Technique | Information Provided | Advantages | Limitations | Source |

| GC-MS | Separation of volatile components; structural information from fragmentation. | High sensitivity, established libraries for impurity identification. | Not suitable for non-volatile impurities; potential for on-column degradation. | [1] |

| ¹H qNMR | Absolute purity determination; structural confirmation. | High precision, does not require a specific standard of the analyte itself. | Requires a certified internal standard; potential for signal overlap with impurities. | [1] |

| UPLC-TOFMS | High-resolution separation; accurate mass for identification of non-volatile species. | High resolution, suitable for a wide range of polarities. | More complex and expensive instrumentation. | [1] |

| FTIR | Functional group analysis. | Fast, simple, good for confirming presence of key bonds (Si-O-C, etc.). | Not quantitative; provides limited structural detail compared to NMR. |

Standard Operating Procedure: Purity Assay by ¹H qNMR

-

Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic anhydride) into a volumetric flask and dissolve in a known volume of deuterated chloroform (CDCl₃).

-

Sample Preparation: Accurately weigh a sample of this compound into an NMR tube.

-

Analysis: Add a precise aliquot of the internal standard solution to the NMR tube. Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of >30 seconds).

-

Calculation: Integrate the well-resolved signal of the internal standard and a characteristic signal of the analyte (e.g., the aromatic singlet). The purity is calculated using the known mass and purity of the standard, the masses of the sample and standard, and the integral values. This self-validating system provides a highly accurate and defensible purity value.

Quality Control Workflow

Section 6: Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

Handling: This compound is moisture-sensitive.[1] Hydrolysis will not only degrade the material but also produce methanol, which is toxic. Handle under an inert atmosphere whenever possible. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as oxidizing agents.[8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the next generation of advanced materials. Its well-defined structure, predictable reactivity through hydrolytic condensation, and the exceptional properties of the resulting silphenylene polymers make it a subject of significant interest. By understanding its synthesis, characterization, and handling through the scientifically grounded protocols and insights provided in this guide, researchers and developers are better positioned to innovate and succeed in the competitive landscape of high-performance materials.

References

-

This compound, 97% | Fisher Scientific. [Link]

-

This compound (C12H22O2Si2) - PubChemLite. [Link]

-

This compound | C12H22O2Si2 | CID 21900341 - PubChem. [Link]

-

1,4-BIS(TRIMETHOXYSILYLMETHYL)BENZENE - Gelest, Inc. [Link]

-

The Role of 1,4-Bis(dimethylchlorosilyl)benzene in Novel Material Development. [Link]

-

18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | C12H22O2Si2 | CID 21900341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H22O2Si2) [pubchemlite.lcsb.uni.lu]

- 5. H28165.03 [thermofisher.com]

- 6. 1,4-Bis(méthoxydiméthylsilyl)benzène, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

Hydrolytic stability of 1,4-Bis(methoxydimethylsilyl)benzene

An In-Depth Technical Guide to the Hydrolytic Stability of 1,4-Bis(methoxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical bifunctional monomer used in the synthesis of advanced silphenylene-containing polymers, which are prized for their exceptional thermal stability and mechanical properties.[1] The utility of this precursor is fundamentally dependent on the integrity of its two methoxydimethylsilyl functional groups, which are susceptible to hydrolysis. This guide provides a comprehensive technical overview of the hydrolytic stability of this compound. We will explore the core chemical principles governing its degradation, detail robust experimental protocols for quantifying its stability, and discuss the practical implications of this chemistry in materials science and beyond. This document is intended to serve as a foundational resource for scientists and researchers aiming to control, predict, or leverage the hydrolytic behavior of this versatile organosilicon compound.

Introduction: The Significance of a Bifunctional Precursor

Organosilicon chemistry has provided a wealth of monomers for creating advanced materials, and this compound stands out due to its unique structure.[2] It incorporates a rigid phenyl group flanked by two reactive methoxysilyl moieties. This architecture allows for its use as a cross-linking agent or as a monomer in the synthesis of high-performance polymers, particularly polysiloxanes.[1] The incorporation of the rigid silphenylene unit into a flexible siloxane backbone imparts significantly enhanced thermal stability, radiation resistance, and mechanical strength compared to conventional silicones.[1][2]

The key to harnessing these properties lies in the controlled reactivity of the silicon-methoxy (Si-OMe) bonds.[1] These bonds are the gateways to polymerization, typically through hydrolysis to form reactive silanols (Si-OH), followed by condensation to create stable siloxane (Si-O-Si) linkages.[3][4] However, this same reactivity renders the molecule sensitive to moisture, making its hydrolytic stability a critical parameter that dictates its storage, handling, formulation, and ultimately, the performance of the final materials. Uncontrolled hydrolysis can lead to premature oligomerization, inconsistent reaction kinetics, and compromised material properties. Therefore, a deep understanding of its stability is not merely an academic exercise but a prerequisite for its successful application.

The Mechanistic Underpinnings of Alkoxysilane Hydrolysis

The hydrolysis of this compound follows the well-established reaction pathways for alkoxysilanes. The process is not spontaneous under strictly neutral conditions but is readily catalyzed by both acids and bases.[4][5]

The Role of Catalysis

The hydrolysis of the Si-OMe bond is a bimolecular nucleophilic substitution reaction (SN2-Si). Water, the nucleophile, attacks the electrophilic silicon center.

-

Acid Catalysis: In acidic conditions, a hydronium ion (H₃O⁺) protonates the oxygen atom of the methoxy group. This protonation makes the methoxy group a better leaving group (methanol), facilitating the nucleophilic attack by a water molecule on the silicon atom.[4][6] The reaction rate is generally faster under acidic conditions compared to basic conditions.[4]

-

Base Catalysis: Under basic conditions, a hydroxide ion (OH⁻), a more potent nucleophile than water, directly attacks the silicon atom.[6] This forms a pentacoordinate silicon intermediate, which then expels a methoxide anion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol.

The hydrolysis rate is typically slowest around a neutral pH of 7.[6][7] The organic substituents on the silicon atom also play a role; electron-donating groups, like the methyl groups in this compound, can slightly stabilize the transition state, influencing the reaction kinetics.[6]

Subsequent Condensation: From Monomer to Polymer

Hydrolysis is only the first step. The resulting silanol (Si-OH) groups are highly reactive and readily undergo condensation reactions with other silanols or with remaining methoxysilyl groups to form stable siloxane (Si-O-Si) bonds.[4][8] This process releases either water or methanol and is the fundamental chain-building reaction in silicone polymer synthesis. The rate of condensation is also pH-dependent and often proceeds concurrently with hydrolysis, especially when sufficient water is present.[8]

Hydrolytic Degradation Pathway of this compound

The degradation of this compound is a sequential process involving the hydrolysis of its two methoxy groups, followed by intermolecular condensation.

-

First Hydrolysis: One of the Si-OMe groups reacts with water to form an intermediate silanol, 1-(hydroxydimethylsilyl)-4-(methoxydimethylsilyl)benzene, releasing one molecule of methanol.

-

Second Hydrolysis: The remaining Si-OMe group on the intermediate hydrolyzes to yield the fully hydrolyzed product, 1,4-Bis(hydroxydimethylsilyl)benzene, and a second molecule of methanol.[9]

-

Condensation: These highly reactive di-silanol molecules then condense with each other to form siloxane oligomers and polymers, which are the basis for silphenylene-siloxane materials.[1]

This multi-step process can be visualized as follows:

Caption: Sequential hydrolysis and condensation of this compound.

Key Factors Influencing Hydrolytic Stability

The rate and extent of hydrolysis are not fixed but are highly dependent on the surrounding chemical environment. Understanding these factors is crucial for controlling the compound's stability.

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Low Stability at acidic (< 4) and basic (> 10) pH. Highest Stability around neutral pH (6-8). | Acid and base catalysis significantly accelerate the SN2-Si reaction. The rate is minimal at the isoelectric point of silica, near neutral pH.[6][7] |

| Temperature | Decreased Stability with increasing temperature. | Hydrolysis is a chemical reaction with a positive activation energy. Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate according to the Arrhenius equation. |

| Water Concentration | Decreased Stability with higher water concentration. | Water is a reactant in the hydrolysis reaction. According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products (the hydrolyzed silanols). |

| Solvent System | Stability is higher in anhydrous non-polar solvents (e.g., hexane, toluene) and lower in polar protic solvents (e.g., ethanol, methanol). | Polar protic solvents can participate in the reaction, for example, through alcoholysis. The presence of co-solvents like ethanol can also delay the reaction compared to a purely aqueous system.[8] Miscibility of the silane with the aqueous phase is also a key factor. |

| Catalysts | Decreased Stability in the presence of acid/base catalysts, and certain metal compounds (e.g., tin esters, titanates). | Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate of hydrolysis.[10] |

Experimental Design for Assessing Hydrolytic Stability

To quantitatively assess the hydrolytic stability, a well-designed experimental protocol is essential. The choice of analytical technique depends on the specific information required (e.g., reaction rate, product identification).

Rationale for Method Selection

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for real-time monitoring of the reaction by tracking the disappearance of the methoxy (Si-O-CH₃) proton signal and the appearance of the methanol (HO-CH₃) signal.[10] ²⁹Si NMR is the most direct method for observing the chemical environment of the silicon atom, allowing for the identification and quantification of the starting material, silanol intermediates, and siloxane products.[10][11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful and rapid technique for monitoring the progress of both hydrolysis and condensation.[8] Key vibrational bands to monitor include the disappearance of the Si-O-C stretch and the appearance of the broad Si-OH stretch and the Si-O-Si stretch.[7][8]

-

Gas Chromatography (GC): GC can be used to quantify the amount of methanol produced as a byproduct of the hydrolysis reaction, providing an indirect measure of the reaction's progress.

The following workflow provides a general framework for a stability study.

Caption: General experimental workflow for kinetic analysis of hydrolysis.

Detailed Protocol: In-Situ Monitoring via ¹H NMR Spectroscopy

This protocol provides a robust method for determining the rate of hydrolysis.

-

Preparation of Reagents:

-

Prepare a D₂O-based buffer solution at the desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4).

-

Prepare a stock solution of this compound in a deuterated, water-miscible, and inert solvent like acetone-d₆ or dioxane-d₈.

-

-

NMR Sample Preparation:

-

In an NMR tube, add a known volume of the D₂O buffer solution.

-

Add a known amount of an internal standard (e.g., 1,4-dioxane or DSS) for quantitative analysis.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

-

Reaction Initiation and Data Acquisition:

-

Inject a precise volume of the silane stock solution into the NMR tube, cap and mix quickly, and immediately begin acquiring ¹H NMR spectra at set time intervals (e.g., every 5 minutes).

-

The causality here is critical: immediate acquisition is necessary to capture the initial phase of the reaction, especially under conditions where hydrolysis is fast.

-

-

Data Analysis:

-

Integrate the signal for the methoxy protons (Si-O-CH₃) of the starting material and the signal for the methyl protons of the methanol byproduct.

-

Normalize these integrals against the integral of the internal standard.

-

Plot the concentration of the starting material versus time. The slope of this plot will yield the initial reaction rate. By fitting the data to appropriate rate laws, the rate constant (k) can be determined.

-

Implications for Material Science and Drug Development

-

Polymer Synthesis: The hydrolytic stability directly impacts the synthesis of silphenylene polymers. A controlled rate of hydrolysis is necessary to achieve a desired molecular weight and polymer architecture.[1] If hydrolysis is too rapid, uncontrolled precipitation may occur; if too slow, polymerization times become impractical.

-

Formulation and Shelf-Life: As a precursor, the compound must be protected from atmospheric moisture during storage to prevent degradation and maintain its purity.[1] Formulations containing this silane, such as in coatings or adhesives, must be designed with non-aqueous solvents or as two-part systems where hydrolysis is initiated only upon application.

-

Surface Modification: While not a primary application, related silanes are used to modify surfaces. The hydrolytic stability determines the working life of treating solutions and the mechanism of bonding to a substrate.[3]

-

Drug Development: In the context of drug delivery, silicon-based materials are explored for creating biocompatible and biodegradable carriers. The hydrolytic breakdown of Si-O bonds is a potential mechanism for controlled release. Understanding the stability of the monomeric precursors is the first step in designing polymers with predictable degradation profiles.

Conclusion

The hydrolytic stability of this compound is a multifaceted property of paramount importance for its application in advanced materials. Governed by the principles of SN2-Si reactions, its degradation is highly sensitive to environmental factors, most notably pH, temperature, and water concentration. While inherently reactive towards water under catalyzed conditions, the compound is stable when stored under anhydrous, neutral conditions. By employing rigorous analytical methodologies such as NMR and FT-IR spectroscopy, researchers can precisely quantify its stability, enabling the rational design of synthetic processes, the formulation of stable products, and the creation of high-performance polymers with tailored properties. This guide provides the fundamental knowledge and practical frameworks necessary for professionals to navigate the challenges and unlock the full potential of this valuable organosilicon building block.

References

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer. [Link to a general resource, as the direct source is a book]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [https://www.sciencedirect.com/science/article/abs/pii/0022309388900051]

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. O. (Year). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. [https://www.tandfonline.com/loi/tast20]

- Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [https://www.gelest.com/wp-content/uploads/How-a-Silane-Works.pdf]

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [https://www.gelest.com/wp-content/uploads/2017/11/Factors-contributing-to-the-stability-of-alkoxysilanes-in-aqueous-solution.pdf]

- BenchChem. (n.d.). This compound. [https://www.benchchem.com/product/b1337064]

- Marrion, M., et al. (2003). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Journal of Molecular Structure, 651-653, 767-774. [https://www.sciencedirect.com/science/article/pii/S002228600200705X]

- ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. [https://www.researchgate.

- BenchChem. (n.d.). A Comparative Guide to the Hydrolysis of Trialkoxysilanes: Quantitative Analysis of Silanol Group Conversion. [https://www.benchchem.com/product/b1820624]

- Scheunemann, S., et al. (2018). Adjusting the Number of Functional Groups in Vicinal Bis(trichlorosilylated) Benzenes. Chemistry – A European Journal, 24(52), 13837-13841. [https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201803362]

- Gelest, Inc. (n.d.). 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech. [https://www.gelest.com/product/sib1135-0]

- PubChem. (n.d.). This compound. [https://pubchem.ncbi.nlm.nih.gov/compound/21900341]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,4-Bis(vinyldimethylsilyl)benzene in Modern Material Science. [https://www.inno-pharmchem.

- ResearchGate. (n.d.). Kinetic analysis of organosilane hydrolysis and condensation. [https://www.researchgate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Intermediate: Understanding the Applications of 1,4-Bis(vinyldimethylsilyl)benzene. [https://www.inno-pharmchem.com/news/the-chemical-intermediate-understanding-the-applications-of-1-4-bis-vinyldimethylsilyl-benzene-64945774.html]

- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. [https://patents.google.

- ResearchGate. (n.d.). The Chemistry of Stable Silabenzenes. [https://www.researchgate.net/publication/251642861_The_Chemistry_of_Stable_Silabenzenes]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Organosilicon: The Role of 1,4-Bis(dimethylchlorosilyl)benzene in Polymer Science. [https://www.inno-pharmchem.com/news/innovating-with-organosilicon-the-role-of-1-4-bis-dimethylchlorosilyl-benzene-in-polymer-science-64945759.html]

Sources

- 1. This compound | 131182-68-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. tandfonline.com [tandfonline.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 9. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech - Gelest, Inc. [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the methoxydimethylsilyl group

An In-Depth Technical Guide to the Reactivity of the Methoxydimethylsilyl Group

Abstract

The methoxydimethylsilyl group, -Si(CH₃)₂(OCH₃), is a cornerstone functional moiety in modern chemistry, bridging the gap between organic synthesis and materials science. Its unique reactivity profile, centered on the labile silicon-oxygen bond, allows for a diverse range of transformations, from the formation of robust siloxane polymers to its application as a transient protecting group and a nucleophilic partner in advanced cross-coupling reactions. This guide provides a comprehensive exploration of the core reactivity principles of the methoxydimethylsilyl group, grounded in mechanistic understanding and practical application. We will delve into the kinetics and thermodynamics of its hydrolysis and condensation, its utility in protecting group strategies, and its activation for carbon-carbon bond formation. Detailed experimental protocols and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of this versatile functional group.

Introduction: The Dual Nature of the Methoxydimethylsilyl Group

At its core, the reactivity of the methoxydimethylsilyl group is dictated by the polarity and strength of the Si-O and Si-C bonds. The silicon atom, being less electronegative than oxygen, bears a partial positive charge, rendering it susceptible to nucleophilic attack. The methoxy group (-OCH₃) is an excellent leaving group in the presence of a proton source or a suitable nucleophile, a characteristic that is central to its function. However, the two methyl groups (-CH₃) provide a degree of steric shielding and electronic stabilization, moderating its reactivity compared to more sterically accessible or electron-deficient silanes. This balance of electrophilicity and stability makes it an invaluable tool, enabling its participation in a wide array of chemical transformations.

Fundamental Reaction Pathways

The versatility of the methoxydimethylsilyl group stems from several key reaction pathways, each governed by specific conditions and reagents. Understanding these pathways is critical for predicting its behavior and designing effective synthetic strategies.

Hydrolysis and Condensation: The Gateway to Siloxanes

The most prominent reaction of the methoxydimethylsilyl group is its hydrolysis to a dimethylsilanol intermediate, -Si(CH₃)₂OH, which readily undergoes condensation to form a stable siloxane bond (-Si-O-Si-).[1][2] This two-step process is the foundation for the formation of silicone polymers and for the use of these molecules as surface modifiers and coupling agents.

Mechanism: The hydrolysis reaction proceeds via a nucleophilic attack by water on the electrophilic silicon center. This process is catalyzed by both acids and bases.[3][4]

-

Acid Catalysis: The oxygen of the methoxy group is protonated, making it a better leaving group (methanol). Water then attacks the silicon atom.

-

Base Catalysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels a methoxide ion.

The resulting silanols are often transient and quickly condense with other silanols or unreacted methoxysilyl groups to form a disiloxane, releasing water or methanol, respectively.[2]

Caption: Workflow for using a silyl group for hydroxyl protection.

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis for constructing C-C bonds. [5][6][7]In this context, organosilicon compounds can serve as the nucleophilic partner in a transformation known as the Hiyama cross-coupling. The methoxydimethylsilyl group can be a key component of the organosilane reagent.

Mechanism of Activation: A critical feature of Hiyama coupling is the requirement for an "activator," typically a fluoride source (e.g., TBAF) or a base. [8]This activator coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate intermediate is significantly more nucleophilic and is capable of undergoing transmetalation with the palladium catalyst, transferring its organic group to the metal center, from which it is subsequently coupled to the electrophile.

Caption: Catalytic cycle of a Hiyama cross-coupling reaction.

Experimental Methodologies: A Practical Approach

To ensure reproducibility and success, protocols must be designed with an understanding of the underlying chemistry. The following represents a self-validating system for a common application.

Protocol 1: Surface Modification of Glass via Hydrolysis-Condensation